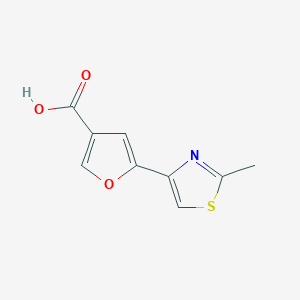

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid

Overview

Description

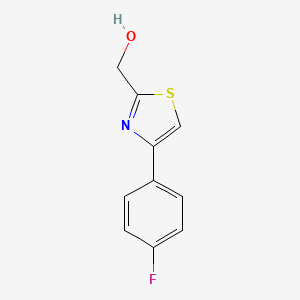

“5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives, including “5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid”, involves the creation of compounds containing the thiazole ring with variable substituents . These compounds are then evaluated for their biological activities .Molecular Structure Analysis

The thiazole ring in “5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid” contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds like 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid, have been studied for their antimicrobial properties. These compounds can be effective against a range of microbial pathogens, offering potential applications in the development of new antimicrobial agents .

Anticancer Potential

Research has indicated that thiazole compounds can exhibit anticancer activity. Modifications of the thiazole moiety can lead to the creation of molecules with potent antitumor properties, making them valuable in cancer research and drug development .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. They can be incorporated into drugs that aim to reduce inflammation in various medical conditions .

Antidiabetic Effects

Thiazole derivatives have shown promise in the treatment of diabetes. By influencing biological pathways associated with diabetes, these compounds can contribute to the management and treatment of this chronic disease .

Antioxidant Properties

The antioxidant activity of thiazole derivatives is another area of interest. Antioxidants are important for protecting the body from oxidative stress, and thiazole compounds could be used to enhance antioxidant defenses .

Anti-Alzheimer’s Research

Thiazole derivatives have been investigated for their potential use in treating Alzheimer’s disease. Their ability to interact with biological targets related to Alzheimer’s makes them significant in the search for effective treatments .

Hepatoprotective Effects

The hepatoprotective activities of thiazole compounds suggest they could be beneficial in protecting the liver from various forms of damage. This application is particularly relevant in the context of liver diseases and hepatotoxicity .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-10-7(4-14-5)8-2-6(3-13-8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRGICPHIMIPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

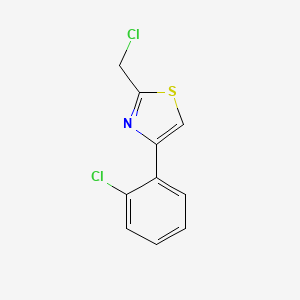

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)

![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)